N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
This compound features a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and an acetamide-linked 3-chloro-2-methylphenyl moiety. Its synthesis likely involves multi-step heterocyclic reactions, as seen in analogous compounds (e.g., cyclization of hydrazine derivatives or condensation with chloroacetate esters) . Characterization via NMR, MS, and elemental analysis is critical for confirming its structure and purity, as demonstrated in related studies .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O5/c1-11-13(22)5-4-6-14(11)23-17(28)10-26-19-18(24-25-26)20(29)27(21(19)30)12-7-8-15(31-2)16(9-12)32-3/h4-9,18-19H,10H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPPGWUBATXGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.
- Molecular Formula : C23H18ClN4O3
- Molecular Weight : 490.86 g/mol
- CAS Number : 292057-99-9
The compound is believed to exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of enzymes such as PARP (Poly ADP-ribose polymerase), which plays a critical role in DNA repair mechanisms. Inhibitors of PARP have been explored for their potential in cancer therapy due to their ability to enhance the effects of DNA-damaging agents .
- Antiviral Activity : Research indicates that derivatives of pyrrolo[3,4-d]triazoles exhibit antiviral properties against HIV-1. The structural similarities suggest that this compound may also possess similar activity .
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been noted in several studies.
Antiviral Properties
Recent evaluations have highlighted the compound's potential as an antiviral agent. Its structural components suggest it may interact with viral proteins or inhibit viral replication processes effectively .
Case Studies and Research Findings
A number of studies have evaluated the biological activity of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The target compound shares a pyrrolo-triazole core with 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide (). Key differences lie in their substituents:
- Target compound : 3-chloro-2-methylphenyl (electron-withdrawing Cl, steric hindrance from methyl) and 3,4-dimethoxyphenyl (electron-donating methoxy groups).
- compound : 3-chloro-4-fluorophenyl (enhanced electronegativity from F) and 2,3-dimethylphenyl (steric bulk).
Methoxy groups may enhance solubility compared to halogens, while chloro/methyl groups could improve membrane permeability .
Spectroscopic Characterization
- NMR : Aromatic protons in the 3,4-dimethoxyphenyl group would resonate at δ 6.7–7.2 ppm, while the pyrrolo-triazole core may show signals near δ 2.5–4.0 ppm (CH2 and NH groups) .
- MS : High-resolution MS would confirm the molecular ion peak (e.g., [M+H]+ at m/z ~550–600, depending on substituents) .
Tabulated Comparison of Key Features
*logP estimated using fragment-based methods (e.g., Moriguchi or Hansch approaches).
Implications for Drug Development
The target compound’s 3,4-dimethoxyphenyl group may offer a balance between solubility and bioactivity, distinguishing it from halogen-heavy analogs. Its pyrrolo-triazole core aligns with scaffolds known for kinase inhibition or antimicrobial activity . Future work should prioritize in vitro assays to validate these hypotheses and optimize substituents for target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
